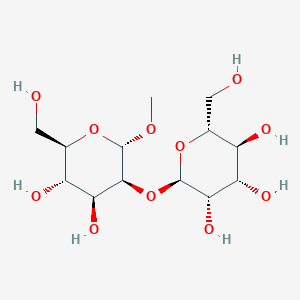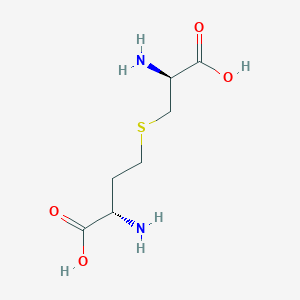![molecular formula C17H21N3O5 B015109 2-Acetamido-2-[(1H-pirrolo[2,3-b]piridin-3-il)metil]malonato de dietilo CAS No. 211179-97-4](/img/structure/B15109.png)
2-Acetamido-2-[(1H-pirrolo[2,3-b]piridin-3-il)metil]malonato de dietilo
Descripción general
Descripción
Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, commonly known as DEAP, is an organic compound belonging to the pyrrolopyridine family. It is a colorless, water-soluble solid that is widely used in scientific research. DEAP has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Inhibidor del receptor del factor de crecimiento de fibroblastos
Este compuesto se ha utilizado en el diseño y síntesis de derivados de 1H-pirrolo[2,3-b]piridina, que han mostrado potentes actividades contra FGFR1, 2 y 3 . Estos inhibidores pueden utilizarse potencialmente en la terapia contra el cáncer, ya que la activación anormal de la vía de señalización de FGFR juega un papel esencial en varios tipos de tumores .
Tratamiento del cáncer de mama
Los estudios in vitro han demostrado que este compuesto puede inhibir la proliferación de células de cáncer de mama 4T1 e inducir su apoptosis . También inhibió significativamente la migración e invasión de las células 4T1 .
Inhibidor de cinasa
El compuesto es parte de la estructura de Pexidartinib, un fármaco inhibidor de la cinasa utilizado para el tratamiento del tumor gigante de células tenosinoviales sintomático (TGCT), un tipo raro de tumor articular . Actúa inhibiendo múltiples cinasas de tirosina receptoras, incluyendo el receptor del factor estimulante de colonias 1 (CSF-1R), las proteínas del protooncogén c-Kit (c-Kit) y la cinasa de tirosina similar a fms-3 (Flt-3) .
Terapéutica antiviral
Los compuestos que contienen aminas heteroarílicas de cinco miembros, como esta, han mostrado una actividad antiviral relativamente mayor contra el virus de la enfermedad de Newcastle . Esto sugiere que la modificación adicional de estas aminas podría conducir a terapias antivirales efectivas .
Optimización de los procedimientos sintéticos
El compuesto se ha producido en el curso de un estudio dirigido a optimizar los procedimientos sintéticos . El conocimiento de la estructura de este compuesto y el análisis de sus interacciones intermoleculares proporcionan información valiosa para estudios posteriores
Mecanismo De Acción
Target of Action
The primary targets of Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
Análisis Bioquímico
Biochemical Properties
It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These compounds can inhibit cell proliferation and induce apoptosis in certain types of cells .
Cellular Effects
In cellular contexts, Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate may have significant effects. For instance, similar compounds have been shown to inhibit the migration and invasion of 4T1 cells, a type of breast cancer cell . This suggests that the compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This inhibition can result in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant effects over time, such as reduced migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Dosage Effects in Animal Models
Similar compounds have shown potent FGFR inhibitory activity in in vitro studies .
Transport and Distribution
Similar compounds have been shown to have potent activities against FGFR1, 2, and 3, suggesting that they may interact with these receptors in various cellular locations .
Subcellular Localization
Similar compounds have been shown to inhibit FGFR signaling pathway, suggesting that they may interact with these receptors at the subcellular level .
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWWNREJHXTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421254 | |
| Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211179-97-4 | |
| Record name | ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




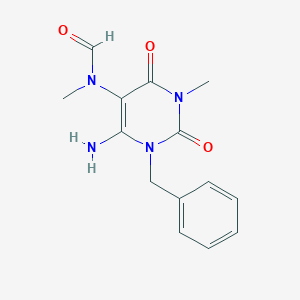



![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)

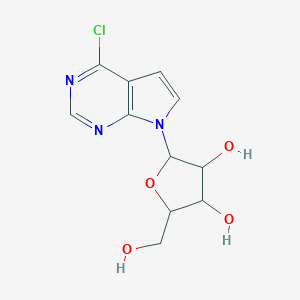
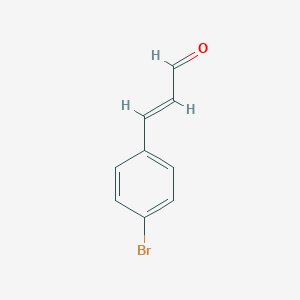
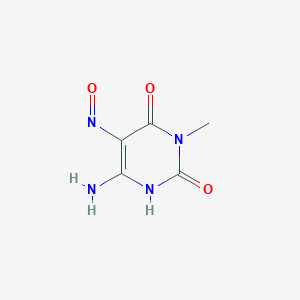

![4-Chlorothieno[2,3-d]pyrimidine](/img/structure/B15048.png)
